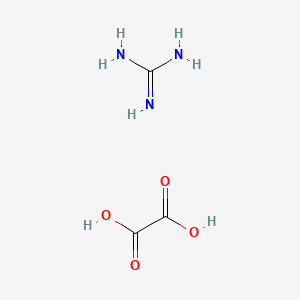
Guanidinoxalat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidinoxalat is a compound that combines the functional groups of guanidine and oxalate Guanidine is a highly basic compound with the formula HNC(NH2)2, known for its ability to form strong hydrogen bonds and its presence in various biological systems Oxalate, on the other hand, is a dianion with the formula C2O4^2-, commonly found in plants and known for its role in the formation of kidney stones in humans
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidinoxalat typically involves the reaction of guanidine with oxalic acid. One common method is to dissolve guanidine in water and then add oxalic acid slowly while maintaining the temperature below 50°C to prevent decomposition. The reaction mixture is then stirred for several hours until the formation of this compound is complete. The product can be isolated by filtration and recrystallization from water.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and dried.
化学反应分析
Types of Reactions
Guanidinoxalat undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The guanidine group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can yield carbon dioxide and water, while reduction with sodium borohydride can produce guanidine and oxalic acid.
科学研究应用
Guanidinoxalat has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other materials with unique properties.
作用机制
The mechanism of action of guanidinoxalat involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The guanidine group can also interact with nucleic acids and proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
Guanidine: A simpler compound with similar basicity and hydrogen bonding properties.
Oxalic Acid: Shares the oxalate group but lacks the guanidine functionality.
Arginine: An amino acid with a guanidine group, involved in protein synthesis and metabolism.
Uniqueness
Guanidinoxalat is unique in that it combines the properties of both guanidine and oxalate, resulting in a compound with enhanced reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
属性
CAS 编号 |
42549-75-7 |
|---|---|
分子式 |
C3H7N3O4 |
分子量 |
149.11 g/mol |
IUPAC 名称 |
guanidine;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH5N3/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H5,2,3,4) |
InChI 键 |
PBPSWRVGRHWHEW-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(=O)O)O.C(=N)(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


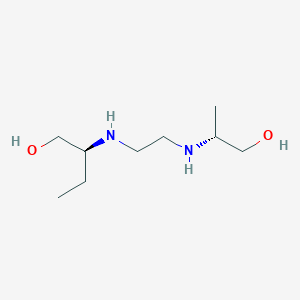
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)

![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
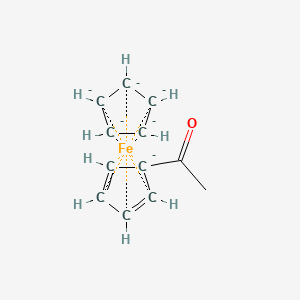
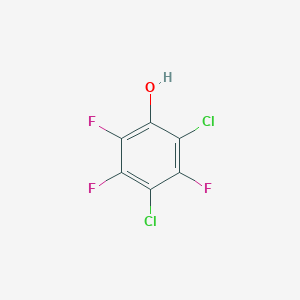

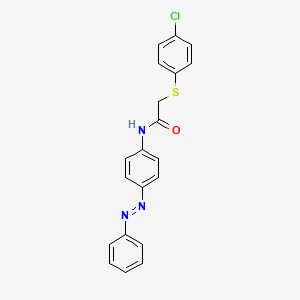


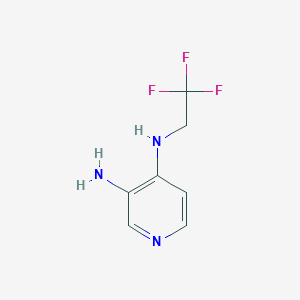
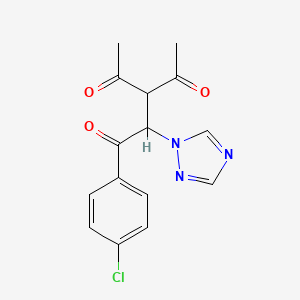
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
